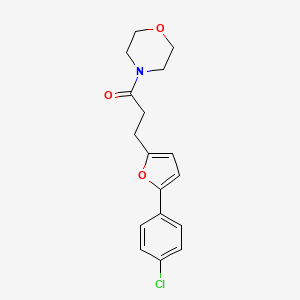
3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group attached to a tetraphenylisobenzofuranone core, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one typically involves a multi-step processThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Applications De Recherche Scientifique
3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It can be used in the study of biological processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methylbenzylidene)camphor: Known for its use as a UV filter in sunscreens.
(E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamides: Used in coordination chemistry and biological studies.
Uniqueness
3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one stands out due to its unique structural features and the versatility of its applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C40H28O2 |
|---|---|
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
(3Z)-3-[(4-methylphenyl)methylidene]-4,5,6,7-tetraphenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C40H28O2/c1-27-22-24-28(25-23-27)26-33-38-36(31-18-10-4-11-19-31)34(29-14-6-2-7-15-29)35(30-16-8-3-9-17-30)37(39(38)40(41)42-33)32-20-12-5-13-21-32/h2-26H,1H3/b33-26- |
Clé InChI |
KANRRGYPCMFGGK-MKFPQRGTSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C\2/C3=C(C(=C(C(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canonique |
CC1=CC=C(C=C1)C=C2C3=C(C(=C(C(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



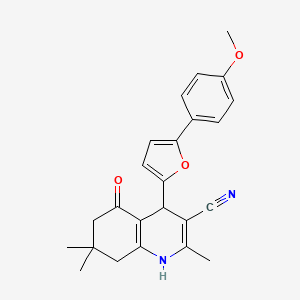
![Benz[a]anthracene, 4-chloro-7-methyl-](/img/structure/B11946055.png)

![4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B11946065.png)
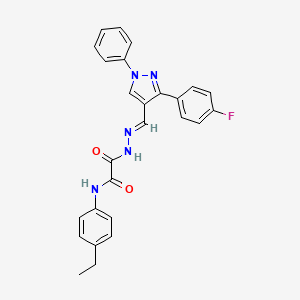
![Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate](/img/structure/B11946074.png)
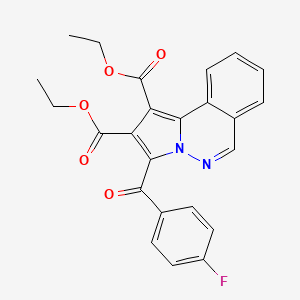
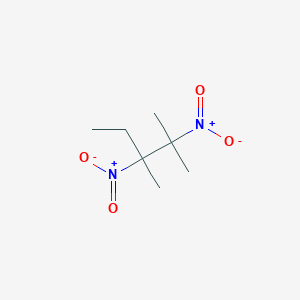
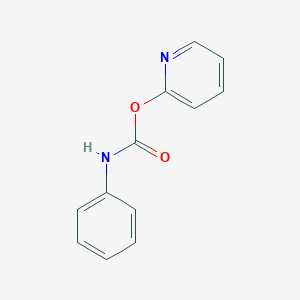

![1-[(4-Bromoanilino)methyl]indole-2,3-dione](/img/structure/B11946089.png)
